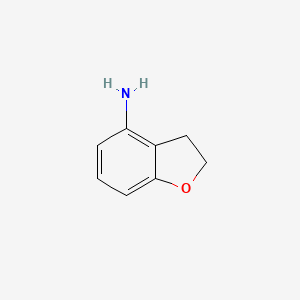

2,3-Dihydrobenzofuran-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLKRGISDOAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470783 | |

| Record name | 2,3-dihydrobenzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61090-37-7 | |

| Record name | 2,3-dihydrobenzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel Synthetic Routes to 2,3-Dihydrobenzofuran-4-amine: An In-depth Technical Guide for Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-4-amine is a privileged scaffold in modern medicinal chemistry, forming the core of several pharmacologically active agents. Its synthesis, however, presents unique challenges in achieving regioselectivity and functional group tolerance. This comprehensive technical guide delineates novel and efficient methodologies for the synthesis of this key intermediate, providing researchers and drug development professionals with a robust toolkit of synthetic strategies. Moving beyond conventional approaches, this guide focuses on innovative cyclization strategies of pre-functionalized precursors, late-stage amine introduction via classical rearrangements, and conceptually novel routes including reductive amination and intramolecular cyclizations of amino-substituted phenols. Each methodology is presented with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to inform rational synthetic route design.

Introduction: The Strategic Importance of the this compound Scaffold

The 2,3-dihydrobenzofuran moiety is a recurring structural motif in a plethora of natural products and synthetic molecules of therapeutic interest.[1][2][3] The introduction of an amino group at the 4-position of this bicyclic system unlocks access to a chemical space rich with potential for developing novel therapeutics. A prime example of its significance is its role as a key intermediate in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[4][5] The precise placement of the amino group is crucial for its pharmacological activity, highlighting the need for synthetic methods that offer excellent control over regiochemistry.

This guide will navigate through several innovative strategies to construct the this compound core, providing a detailed analysis of the underlying chemical principles and practical considerations for their implementation in a laboratory setting.

Strategy 1: Intramolecular Cyclization of a Pre-functionalized Aromatic Precursor

A robust strategy for the synthesis of this compound involves the construction of the heterocyclic ring from an acyclic precursor already bearing the key amino functionality, often in a protected form. This approach offers excellent control over the final substitution pattern. A notable example is the synthesis of a chlorinated derivative, a key intermediate for Prucalopride, which proceeds via a Mitsunobu cyclization.[4]

Mechanistic Rationale

The core of this strategy lies in the intramolecular dehydration reaction between a phenolic hydroxyl group and a primary alcohol. The Mitsunobu reaction, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), provides a mild and efficient method to achieve this transformation. The reaction proceeds through the activation of the primary alcohol by the PPh₃/DEAD reagent system, making it susceptible to nucleophilic attack by the phenoxide. The use of an acetyl-protected amine at the 4-position ensures its stability throughout the cyclization and subsequent transformations.

Experimental Workflow

Detailed Experimental Protocol

Step 1: Mitsunobu Cyclization

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., THF, DCM), add triphenylphosphine (1.0-1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo. The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate can be used in the next step without further purification.

Step 2: Chlorination

-

Dissolve the crude product from the previous step in a suitable solvent (e.g., DMF, acetonitrile).

-

Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated product.

Step 3: Hydrolysis

-

To the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, add an aqueous solution of a strong base (e.g., 3M NaOH).[5]

-

Heat the mixture to reflux (e.g., 100 °C) for several hours until the hydrolysis of both the ester and the amide is complete.[5]

-

Cool the reaction mixture and acidify with a strong acid (e.g., 6M HCl) to precipitate the product.[5]

-

Filter the solid, wash with water, and dry to afford the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Cyclization | PPh₃, DEAD/DIAD | THF or DCM | 0 °C to RT | High (crude) |

| Chlorination | NCS | DMF or ACN | Room Temperature | Good |

| Hydrolysis | NaOH (aq), then HCl (aq) | Water | Reflux | >95%[5] |

Strategy 2: Late-Stage Amine Introduction via Classical Rearrangement Reactions

An alternative and highly versatile approach involves the introduction of the 4-amino group at a later stage of the synthesis, starting from a readily accessible 2,3-dihydrobenzofuran-4-carboxylic acid. The Hofmann, Curtius, and Schmidt rearrangements are powerful transformations for the conversion of carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[6][7][8][9][10][11]

Mechanistic Overview

These rearrangements proceed through a common key intermediate, an isocyanate, which is subsequently hydrolyzed to the desired amine.

-

Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide, which rearranges to an isocyanate upon deprotonation.[6][8][12][13]

-

Curtius Rearrangement: An acyl azide, typically prepared from the corresponding carboxylic acid, undergoes thermal or photochemical decomposition to yield the isocyanate and nitrogen gas.[7][9][10][14][15] This method is often preferred due to its milder conditions.

-

Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid in the presence of a strong acid catalyst to form an acyl azide in situ, which then rearranges to the isocyanate.[11][16][17][18]

General Experimental Protocols

Preparation of 2,3-Dihydrobenzofuran-4-carboxamide (for Hofmann Rearrangement):

-

Convert 2,3-dihydrobenzofuran-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

React the crude acyl chloride with an excess of aqueous ammonia to precipitate the amide.

Hofmann Rearrangement:

-

Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add the 2,3-dihydrobenzofuran-4-carboxamide to the hypobromite solution.

-

Heat the mixture to facilitate the rearrangement.

-

Isolate the this compound by extraction or distillation.

Curtius Rearrangement:

-

Convert 2,3-dihydrobenzofuran-4-carboxylic acid to the acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid.

-

Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement occurs with the evolution of nitrogen gas.

-

The resulting isocyanate can be hydrolyzed by adding acid or base to the reaction mixture to obtain the amine.

Schmidt Reaction:

-

Dissolve 2,3-dihydrobenzofuran-4-carboxylic acid in a strong acid (e.g., concentrated sulfuric acid).

-

Carefully add a solution of sodium azide in the same acid at a low temperature.

-

Allow the reaction to proceed, followed by quenching with water and basification to isolate the amine. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Strategy 3: Synthesis via Reductive Amination of a Ketone Precursor

Reductive amination is a powerful and widely used method for the synthesis of amines.[3][17][19][20] This strategy involves the reaction of a ketone with an amine source in the presence of a reducing agent. For the synthesis of this compound, this would entail the preparation of 2,3-dihydrobenzofuran-4-one as a key intermediate.

Conceptual Workflow

The synthesis would begin with a suitable phenol derivative that can be elaborated to form the dihydrobenzofuran ring with a ketone at the 4-position. The subsequent reductive amination with a source of ammonia, such as ammonium acetate or ammonia in a suitable solvent, in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would yield the target primary amine.

Protocol for Reductive Amination

-

Dissolve 2,3-dihydrobenzofuran-4-one in a suitable solvent (e.g., methanol, ethanol).

-

Add a source of ammonia, such as ammonium acetate (in excess).

-

Adjust the pH of the solution to be slightly acidic (pH 5-6) to promote imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting ketone is consumed (monitored by TLC or GC-MS).

-

Quench the reaction carefully with an acid, then basify the solution to liberate the free amine.

-

Extract the product with an organic solvent, dry, and purify by chromatography or distillation.

| Parameter | Condition | Rationale |

| Ammonia Source | Ammonium acetate, NH₄Cl, or NH₃ in MeOH | Provides the nitrogen atom for the amine. |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selectively reduces the iminium ion in the presence of the ketone. |

| pH | Weakly acidic (5-6) | Catalyzes the formation of the imine intermediate. |

| Solvent | Methanol, Ethanol | Solubilizes reactants and is compatible with the reducing agent. |

Conclusion

The synthesis of this compound, a valuable scaffold for drug discovery, can be accomplished through several novel and strategic approaches. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The intramolecular cyclization of a pre-functionalized precursor offers excellent regiochemical control, while late-stage amination via classical rearrangements provides flexibility in the synthetic design. Reductive amination presents a convergent and efficient alternative, provided the corresponding ketone is accessible. These methodologies, detailed with mechanistic insights and practical protocols, empower medicinal chemists to efficiently access this important class of compounds and accelerate the discovery of new therapeutic agents.

References

- 1. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 4. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organicreactions.org [organicreactions.org]

- 17. Schmidt Reaction [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-amine: Structure, Properties, and Synthetic Applications

Foreword

The 2,3-dihydrobenzofuran scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This guide focuses on a key derivative, 2,3-Dihydrobenzofuran-4-amine, a versatile building block for drug discovery and a valuable intermediate in organic synthesis. We will delve into its fundamental chemical and structural properties, provide validated synthetic protocols, and explore its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Molecular Structure and Characterization

This compound (CAS: 61090-37-7) is an aromatic amine characterized by a fused ring system consisting of a benzene ring and a dihydropyran ring, with an amino group substituted at the C4 position.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons. The three aromatic protons will appear as a multiplet system. The two methylene groups of the dihydrofuran ring at positions C2 and C3 will present as two triplets, integrating to two protons each, due to vicinal coupling. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR : The carbon spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. Predicted ¹³C NMR data suggests specific shifts for the aromatic and aliphatic carbons, which can be confirmed experimentally.[2] Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguous assignment of all proton and carbon signals in novel derivatives.[3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorptions include:

-

N-H Stretching : Two medium-intensity bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring appear just below 3000 cm⁻¹.

-

N-H Bending : A medium to strong absorption around 1650-1580 cm⁻¹.

-

C-N Stretching : A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ region.

-

C-O-C Stretching : Asymmetric and symmetric stretches for the ether linkage will also be present.

-

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stable benzofuran ring system and the amine group, likely involving the loss of small molecules or radicals. Predicted mass-to-charge ratios for common adducts are readily available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are critical for designing reaction conditions, purification strategies, and for formulation in drug development contexts.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Colorless to pale yellow crystal or powder | [4] |

| Melting Point | ~125-128 °C | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| pKa (Predicted) | 3.94 ± 0.20 |

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved through the reduction of its nitro precursor, 4-nitro-2,3-dihydrobenzofuran. This transformation is a staple in medicinal chemistry programs.

Recommended Synthetic Workflow

The overall synthetic pathway involves two main stages: the formation of the 2,3-dihydrobenzofuran core with a nitro group handle, followed by the reduction of the nitro group to the target primary amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzofuran (Precursor)

The synthesis of the nitro-substituted benzofuran precursor is a critical first step. While various methods exist for benzofuran synthesis, a common route involves cyclization followed by nitration.

-

Cyclization: React salicylaldehyde with chloroacetonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to form benzofuran-3-carbonitrile.

-

Hydrolysis & Decarboxylation: The nitrile can be hydrolyzed to the carboxylic acid and subsequently decarboxylated to yield benzofuran.

-

Nitration: Carefully nitrate the benzofuran intermediate. Nitration of benzofurans can be complex, often yielding multiple isomers. A common method involves using nitric acid in the presence of stannic chloride in dichloromethane to achieve regioselectivity.

-

Purification: The resulting 4-nitrobenzofuran is purified by column chromatography on silica gel.

Protocol 2: Reduction to this compound

This protocol details the simultaneous reduction of the furan double bond and the nitro group. A common method involves catalytic hydrogenation.

-

Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 4-nitrobenzofuran (1.0 eq) and a catalyst, typically 5% Rhodium on carbon (5% w/w).

-

Solvent: Add a suitable solvent, such as ethanol.

-

Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50 p.s.i.) and heat to a moderate temperature (e.g., 35-40 °C).

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Workup and Isolation: Once the reaction is complete, cool the vessel and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by crystallization or column chromatography if necessary.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and the electron-rich nature of the aromatic ring.

-

N-Functionalization: The amine group readily undergoes standard transformations such as N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. These reactions are fundamental for building molecular complexity in drug discovery programs.

-

Electrophilic Aromatic Substitution: The amine group is a powerful activating group, directing electrophilic substitution to the ortho and para positions (C5 and C7). To control this high reactivity and achieve mono-substitution, the amine is often protected as an acetamide before carrying out reactions like halogenation or nitration.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install groups such as -Cl, -Br, -CN, and -OH.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dihydrobenzofuran-4-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dihydrobenzofuran-4-amine, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the structural elucidation and characterization of this important molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₉NO, is a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its structural motif, featuring a dihydrobenzofuran core with a primary amine substituent, is present in numerous pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline to ensure purity, consistency, and to understand structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide delves into the core principles of each technique and applies them to the specific case of this compound, providing a detailed interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of this compound, we expect to observe distinct signals for the aromatic, aliphatic, and amine protons. The electron-donating nature of the amine and ether functionalities significantly influences the chemical shifts of the aromatic protons, while the dihydrofuran ring's protons will exhibit characteristic aliphatic shifts and coupling patterns.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~6.8 - 7.0 | d | ~8.0 |

| H-6 | ~6.6 - 6.8 | t | ~8.0 |

| H-5 | ~6.5 - 6.7 | d | ~8.0 |

| O-CH₂ (H-2) | ~4.5 - 4.7 | t | ~8.5 |

| C-CH₂ (H-3) | ~3.1 - 3.3 | t | ~8.5 |

| NH₂ | ~3.5 - 4.5 | br s | - |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules, offering good solubility and minimal interference in the proton spectrum.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring will appear in this region. The electron-donating amine and oxygen atom will shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm). The splitting pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring.

-

Dihydrofuran Ring Protons (δ 3.1-4.7 ppm): The protons at C-2 (H-2), being adjacent to the oxygen atom, will be deshielded and appear at a lower field (~4.6 ppm) as a triplet. The protons at C-3 (H-3) will be more shielded and appear around 3.2 ppm, also as a triplet due to coupling with the H-2 protons. The triplet multiplicity arises from the vicinal coupling between the two sets of methylene protons.

-

Amine Protons (δ 3.5-4.5 ppm): The protons of the primary amine group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-7a | ~158 - 160 |

| C-4 | ~145 - 147 |

| C-3a | ~118 - 120 |

| C-7 | ~128 - 130 |

| C-6 | ~115 - 117 |

| C-5 | ~110 - 112 |

| C-2 | ~70 - 72 |

| C-3 | ~28 - 30 |

Expertise in Interpretation: The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. The carbon attached to the oxygen (C-7a) and the carbon bearing the amine group (C-4) are expected to be the most downfield in the aromatic region due to the deshielding effects of these heteroatoms. The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) will appear in the upfield region, with C-2 being more deshielded due to its direct attachment to the oxygen atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and established correlation tables. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of a primary amine group will be clearly indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] A medium to strong scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹.[3]

-

C-H Stretching: The spectrum will show bands for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching.

-

Aromatic and Ether Linkages: The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The strong absorption band for the aromatic C-N stretch is a key diagnostic feature for aromatic amines.[3] Additionally, a strong band corresponding to the aryl ether C-O stretch will be present.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Proposed Fragment |

| 135 | High | [M]⁺˙ (Molecular Ion) |

| 134 | High | [M-H]⁺ |

| 106 | Medium | [M-H-HCN]⁺ or [M-C₂H₅]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak ([M]⁺˙) for this compound (C₈H₉NO) is expected at m/z = 135, and it should be relatively intense due to the presence of the aromatic ring.[5][6]

-

Fragmentation Pattern: The molecular ion of an aromatic amine is typically intense.[5] A prominent peak at [M-1] is often observed due to the loss of a hydrogen atom from the amine group.[5] Further fragmentation may involve the loss of a neutral molecule of HCN from the aniline-like structure, or cleavage of the dihydrofuran ring. The fragmentation of amines is often directed by the nitrogen atom.[5] A common fragmentation pathway for primary amines is the cleavage of the β-bond.[5]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information, often by comparing it to known fragmentation pathways of similar compounds.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process that integrates the information obtained from NMR, IR, and MS. The following workflow illustrates the logical progression of this analysis.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. The predicted spectral data and their detailed interpretations, grounded in fundamental principles and comparisons with analogous structures, offer a reliable framework for researchers. This guide underscores the power of a multi-technique approach in modern chemical analysis, ensuring the scientific integrity required in pharmaceutical research and development.

References

Physical properties like melting point and solubility of 2,3-Dihydrobenzofuran-4-amine

An In-Depth Technical Guide to the Physical Properties of 2,3-Dihydrobenzofuran-4-amine

Executive Summary

This compound is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is not merely academic; it is a critical prerequisite for its effective utilization in drug discovery and development pipelines. These parameters directly influence compound purity, formulation strategies, storage conditions, and ultimately, bioavailability. This guide provides a detailed examination of the melting point and solubility of this compound, presenting both established data and the rigorous, validated methodologies required to determine these properties in a research setting. Designed for scientists and drug development professionals, this document explains the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Importance of Physicochemical Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with meticulous characterization. For building blocks like this compound, early and accurate assessment of physical properties is fundamental. The melting point serves as a primary indicator of purity and identity, while solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems.[1][2] Poor solubility can create significant hurdles in formulation and may lead to low or erratic intestinal absorption, compromising the therapeutic potential of an otherwise promising molecule.[1] This guide, therefore, offers not just data, but a framework for understanding and experimentally verifying these essential characteristics.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound based on available data. These values serve as a benchmark for researchers working with this compound.

| Property | Value | Solvents |

| Appearance | Colorless to pale yellow crystal or powder | N/A |

| Melting Point | Approx. 125-128°C | N/A |

| Solubility | Soluble | Alcohol |

| Insoluble | Water |

Data sourced from ChemBK[3].

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[4][5] Therefore, accurate melting point determination is a simple yet powerful tool for assessing the purity of a synthesized batch of this compound.

Recommended Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted, reliable technique for determining the melting point of a solid organic compound. The protocol below outlines the use of a modern digital melting point apparatus.

Causality in Experimental Design:

-

Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat transfer and prevent solvent effects from depressing the melting point.

-

Packing the Capillary: A small, densely packed sample (1-2 mm high) is crucial for an accurate reading.[4] Too much sample will result in a larger temperature gradient across the material, artificially broadening the melting range.

-

Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is the most critical parameter for achieving an accurate measurement.[2] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously high and broad melting ranges.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass and crush it into a fine powder.

-

Loading the Capillary Tube: Take a capillary tube sealed at one end.[4][6] Push the open end into the powdered sample.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of densely packed material is obtained.[4]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of a digital melting point apparatus. Set a rapid heating ramp (e.g., 10-20°C/min) to quickly find an approximate melting range.[2][5] This saves time during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Place a new capillary with the sample into the block.

-

Heating and Observation: Set the heating ramp to a slow rate of 1-2°C per minute.

-

Record the Melting Range:

-

T1: Record the temperature at which the first drop of liquid appears.

-

T2: Record the temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For this compound, this should fall within the 125-128°C range for a pure sample.[3]

-

Validation: Perform at least two careful determinations. Consistent values validate the result.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profiling: A Predictor of Biological Performance

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at equilibrium. In drug development, aqueous solubility is particularly important as it directly impacts absorption and bioavailability.[7] Two primary types of solubility are often measured: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] It is a high-throughput method used for early-stage screening.[1]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent.[7][8] It is determined by allowing excess solid to equilibrate with the solvent over an extended period. This "shake-flask" method is considered the gold standard.[9]

Given that this compound is a solid intermediate, determining its thermodynamic solubility provides the most accurate and relevant data for formulation and biopharmaceutical assessment.

Recommended Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic solubility by establishing equilibrium between the undissolved solid and a saturated solution.

Causality in Experimental Design:

-

Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated at equilibrium.

-

Equilibration Time: An extended agitation period (typically 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium.[9]

-

Phase Separation: Filtration or centrifugation is a critical step to separate the undissolved solid from the saturated supernatant.[10] Care must be taken to avoid sample loss through adsorption to the filter material.[10]

-

Quantification: A validated analytical method, such as HPLC-UV or LC-MS, is required for accurate concentration measurement of the dissolved compound in the supernatant.[1]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the system to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Sample Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a pre-validated HPLC-UV method against a standard curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for any dilution factors. Express the result in units such as mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for equilibrium shake-flask solubility.

Conclusion

The physical properties of this compound, specifically its melting point of ~125-128°C and its differential solubility in aqueous and organic media, are foundational data points for its application in research and drug development.[3] Adherence to rigorous, well-understood experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for generating reliable and reproducible data. By understanding the principles behind these techniques, researchers can confidently assess the purity, guide the formulation, and predict the biopharmaceutical behavior of this valuable chemical intermediate.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chembk.com [chembk.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. davjalandhar.com [davjalandhar.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to 2,3-Dihydro-4-benzofuranamine (CAS 61090-37-7): Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

2,3-Dihydro-4-benzofuranamine, identified by the CAS number 61090-37-7, is a heterocyclic amine built upon the 2,3-dihydrobenzofuran scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds.[1] The strategic placement of an amine group at the 4-position of this scaffold opens up a vast chemical space for the development of novel therapeutic agents. Derivatives of the 2,3-dihydrobenzofuran core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and psychoactive properties, making 2,3-dihydro-4-benzofuranamine a valuable starting material and a compound of significant interest in drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers in the pharmaceutical and life sciences.

Physicochemical Properties of 2,3-Dihydro-4-benzofuranamine

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of 2,3-dihydro-4-benzofuranamine.

| Property | Value | Source |

| CAS Number | 61090-37-7 | Multiple Sources |

| Molecular Formula | C₈H₉NO | Multiple Sources |

| Molecular Weight | 135.16 g/mol | Multiple Sources |

| Appearance | Colorless to pale yellow crystal or powder | Multiple Sources |

| Boiling Point | 268.5 ± 29.0 °C (Predicted) | Multiple Sources |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | Multiple Sources |

| Solubility | Soluble in alcohol, insoluble in water | Multiple Sources |

Synthesis of 2,3-Dihydro-4-benzofuranamine

The synthesis of 2,3-dihydro-4-benzofuranamine can be achieved through the hydrogenation of 4-nitrobenzofuran. This method provides a direct route to the desired product.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzofuran

This protocol describes the reduction of 4-nitrobenzofuran to 2,3-dihydro-4-benzofuranamine using a rhodium on carbon catalyst.

Materials:

-

4-Nitrobenzofuran

-

5% Rhodium on carbon (Rh/C)

-

Ethanol

-

Parr apparatus (or a similar hydrogenation setup)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel for the Parr apparatus, combine 3.0 g of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon, and 25 ml of ethanol.

-

Seal the vessel and connect it to the Parr apparatus.

-

Purge the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to 50 p.s.i.

-

Heat the reaction mixture to 35°C while stirring.

-

Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Allow the apparatus to cool to room temperature and carefully vent the excess hydrogen.

-

Remove the catalyst by filtering the reaction mixture through a pad of celite.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate in vacuo using a rotary evaporator to obtain 2,3-dihydro-4-benzofuranamine as an oil.

Potential Biological Activities and Mechanism of Action

While specific studies on the biological targets of 2,3-dihydro-4-benzofuranamine are limited, the broader class of 2,3-dihydrobenzofuran derivatives exhibits a remarkable range of pharmacological activities. This suggests that 2,3-dihydro-4-benzofuranamine could serve as a key intermediate for synthesizing compounds with therapeutic potential.

Derivatives of 2,3-dihydrobenzofuran have been reported to act as:

-

Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of prostaglandin synthesis.[4]

-

Anticancer agents: Certain benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]

-

Cannabinoid receptor agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective CB2 receptor agonists, suggesting applications in treating neuropathic pain.[5]

-

Psychoactive compounds: Some 2,3-dihydrobenzofuran analogs of phenethylamines have shown hallucinogenic properties and interact with serotonin receptors.[6]

The primary amine group of 2,3-dihydro-4-benzofuranamine is a key functional handle for derivatization, allowing for the introduction of various pharmacophores to modulate activity and selectivity towards specific biological targets.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of derivatives of 2,3-dihydro-4-benzofuranamine, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This protocol provides a general framework for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from 2,3-dihydro-4-benzofuranamine on a cancer cell line (e.g., HeLa, HepG2).

Materials:

-

Test compound (dissolved in DMSO)

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. c. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Analytical Characterization

The structural elucidation and purity assessment of 2,3-dihydro-4-benzofuranamine and its derivatives are crucial for reliable biological studies. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the amine protons.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound and for quantification. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) would be a typical setup.[9]

Safety and Handling

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2,3-Dihydro-4-benzofuranamine (CAS 61090-37-7) is a versatile chemical building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the amenability of its primary amine group to further chemical modification make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. The diverse biological activities exhibited by its derivatives underscore the importance of continued research into this promising class of compounds. This guide provides a foundational resource for scientists and researchers to explore the full potential of 2,3-dihydro-4-benzofuranamine in their research and development endeavors.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2,3-Dihydrobenzofuran-4-amine Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and central nervous system effects.[1][2] This guide focuses on a specific, underexplored chemical space: 2,3-dihydrobenzofuran-4-amine and its analogs. While recognized as a valuable synthetic intermediate, its pharmacological profile remains largely uncharacterized.[3] This document provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of this novel analog series. We will navigate from broad-based phenotypic screening to pinpoint target identification and intricate pathway analysis, furnishing the reader with both the strategic rationale and detailed, field-tested protocols necessary for a robust MoA investigation.

Introduction: The Scientific Imperative

The 2,3-dihydrobenzofuran core is a recurring motif in biologically active compounds.[4] Its derivatives have been identified as inhibitors of key inflammatory enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and as modulators of central nervous system targets such as phosphodiesterase 1B (PDE1B).[5][6] The introduction of an amine group at the 4-position presents a unique chemical modification that could significantly alter the scaffold's pharmacodynamic and pharmacokinetic properties. The primary amino group can act as a hydrogen bond donor and acceptor, and a basic center, potentially opening up new target classes.

This guide is structured to address the central question: What is the molecular mechanism by which this compound analogs exert their biological effects? We will proceed with a logical, multi-tiered approach, assuming no prior knowledge of the analogs' targets.

Tier 1: Hypothesis Generation via Phenotypic Screening and Initial Target Class Prediction

Before diving into specific target validation, a broad, unbiased approach is essential to generate initial hypotheses. This phase aims to identify the "biological space" where our analogs are active.

Broad Phenotypic Screening

A high-content phenotypic screen across a diverse panel of human cell lines is the optimal starting point. This allows for the simultaneous assessment of various cellular parameters, providing a "fingerprint" of the compound's effects.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a panel of 10-20 cell lines representing different tissue origins (e.g., A549 - lung, MCF7 - breast, U87 - glioblastoma, HepG2 - liver, THP-1 - monocytic).

-

Compound Treatment: Plate cells in 384-well microplates. Treat with a concentration range of each this compound analog (e.g., 0.1 µM to 50 µM) for 24 to 72 hours.

-

Staining: Following treatment, fix, permeabilize, and stain cells with a cocktail of fluorescent dyes. A typical combination includes:

-

Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.

-

Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure.

-

MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and distribution.

-

Antibodies against specific markers: e.g., anti-phospho-H2AX for DNA damage, anti-cleaved Caspase-3 for apoptosis.

-

-

Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

-

Data Analysis: Employ image analysis software to quantify dozens of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal texture).

-

Interpretation: Cluster compounds based on their phenotypic profiles. For example, a cluster of compounds that induce nuclear condensation and Caspase-3 activation would suggest an apoptotic mechanism.

In Silico Target Prediction

Concurrent with phenotypic screening, computational methods can predict potential protein targets based on the chemical structure of the analogs.

Computational Workflow: Ligand-Based Target Prediction

-

Chemical Structure Input: Generate 2D and 3D representations of the this compound analogs.

-

Database Searching: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred, ChEMBL) that compare the chemical similarity of the query molecules to a database of known ligands with annotated targets.[7][8]

-

Target Prioritization: The output will be a ranked list of potential targets. Prioritize targets that align with the observed phenotypes from the high-content screen. For instance, if the phenotypic screen suggests anti-inflammatory effects, prioritize predicted targets like COX enzymes or cytokine receptors.[9]

Logical Workflow for Hypothesis Generation

Caption: Tier 1 workflow for generating initial MoA hypotheses.

Tier 2: Target Identification and Validation

With a set of prioritized hypotheses, the next step is to identify and validate the direct molecular target(s) of the active analogs.

Affinity-Based Target Identification

If a lead analog demonstrates sufficient potency (typically sub-micromolar) in a cellular assay, affinity-based proteomics is a powerful unbiased method for target identification.

Experimental Protocol: Chemical Proteomics (Affinity Chromatography)

-

Probe Synthesis: Synthesize an analog with a linker and an affinity tag (e.g., biotin) that retains biological activity. A control probe with an inactive analog should also be prepared.

-

Cell Lysate Preparation: Prepare total protein lysates from a responsive cell line.

-

Affinity Pulldown: Incubate the lysate with the biotinylated probe immobilized on streptavidin beads.

-

Competitive Elution: In a parallel experiment, pre-incubate the lysate with an excess of the free, non-biotinylated active compound before adding the probe-coated beads. This will competitively elute the true targets.

-

Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to the inactive control and that are displaced by the free compound. These are high-confidence target candidates.

Target Engagement Assays

Once a putative target is identified, it is crucial to confirm that the analog directly engages this target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the active analog or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

-

Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Data Presentation: Hypothetical CETSA Results

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Analog X) |

| 46 | 100 | 100 |

| 50 | 95 | 98 |

| 54 | 75 | 92 |

| 58 | 40 | 80 |

| 62 | 15 | 55 |

| 66 | 5 | 20 |

Tier 3: Pathway Analysis and Functional Characterization

Confirming target engagement is a critical step, but understanding the downstream functional consequences is the ultimate goal of an MoA study.

Case Study Hypothesis: Inhibition of the NF-κB Pathway

Based on the known anti-inflammatory properties of some benzofuran derivatives, let's hypothesize that our analogs inhibit the NF-κB signaling pathway.[10]

Experimental Protocol: NF-κB Translocation Assay

-

Cell Line: Use a cell line that has a robust NF-κB response, such as RAW 264.7 macrophages or HEK293 cells.

-

Treatment: Pre-treat the cells with the this compound analogs for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB. Use a nuclear counterstain like DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic ratio of the p65 signal. Inhibition is indicated by a reduction in nuclear translocation upon stimulation.

Probing Key Signaling Nodes

To pinpoint where in the pathway the analogs are acting, we can use Western blotting to examine the phosphorylation status of key upstream proteins.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

-

Sample Preparation: Treat and stimulate cells as described above. Prepare whole-cell lysates at various time points post-stimulation.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key pathway components, such as phospho-IκBα, total IκBα, phospho-IKKα/β, and total IKKα/β. Use appropriate secondary antibodies.

-

Detection: Use a chemiluminescent substrate and an imaging system to detect the protein bands.

-

Analysis: Quantify the band intensities. A decrease in the phosphorylation of IκBα and IKKα/β in the presence of the analog would suggest a mechanism upstream of IκBα degradation.

Signaling Pathway Visualization

Caption: Hypothesized inhibition of the NF-κB pathway by an analog.

Conclusion: Synthesizing the Narrative

The journey to elucidate the mechanism of action of a novel compound series like the this compound analogs is a systematic process of inquiry. By integrating unbiased phenotypic screening, computational prediction, direct target engagement assays, and detailed pathway analysis, a coherent and evidence-based MoA narrative can be constructed. This guide provides a robust and adaptable framework for researchers to navigate this complex but rewarding endeavor, ultimately unlocking the therapeutic potential of this promising chemical scaffold.

References

- 1. chembk.com [chembk.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Prediction of Compound–Protein Interactions for Orphan Targets Using CGBVS | MDPI [mdpi.com]

- 8. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine [smolecule.com]

2,3-Dihydrobenzofuran-4-amine as a precursor in organic synthesis

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-4-amine as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1][2] The introduction of an amine functionality at the 4-position unlocks a wealth of synthetic possibilities, establishing this compound as a highly versatile precursor for drug discovery and agrochemical development. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications. We will explore the causality behind experimental choices, present detailed protocols, and showcase its role in the creation of complex, high-value molecules.

Core Characteristics of this compound

This compound (CAS No. 61090-37-7) is a crystalline solid that serves as a foundational building block in organic synthesis.[3] Its structure marries the rigid dihydrobenzofuran ring system with a nucleophilic aromatic amine, providing a defined three-dimensional conformation and a reactive handle for diversification.

Physicochemical and Spectroscopic Data

The physical properties of this compound are critical for its handling, storage, and use in reactions. The data below has been consolidated from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 61090-37-7 | [3] |

| Molecular Formula | C₈H₉NO | [3] |

| Molar Mass | 135.16 g/mol | [3] |

| Appearance | Colorless to pale yellow crystal or powder | [3] |

| Melting Point | Approx. 125-128°C | [3] |

| Boiling Point | 268.5 ± 29.0 °C (Predicted) | [3] |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in alcohols; insoluble in water | [3] |

Spectroscopic Insights: While detailed spectra are proprietary to specific suppliers, the expected NMR signals can be predicted. In ¹H NMR, one would anticipate distinct signals for the aromatic protons, the -NH₂ protons, and the diastereotopic protons of the dihydrofuran ring at C2 and C3, often presenting as complex multiplets. In ¹³C NMR, eight distinct carbon signals would confirm the structure.

Storage and Stability: Store in a tightly sealed container in a cool, dry, well-ventilated area. The amine functionality can be sensitive to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Synthesis of the Precursor: A Strategic Approach

The most common and industrially scalable synthesis of this compound begins with the parent heterocycle, 2,3-dihydrobenzofuran, and proceeds through a nitration-reduction sequence. This pathway is favored for its high efficiency and use of readily available reagents.

Synthetic Workflow Overview

The logical flow involves the electrophilic aromatic substitution to install a nitro group, which acts as a masked amine, followed by its unmasking via reduction.

Caption: Synthetic pathway to this compound.

Field-Proven Experimental Protocol

This protocol represents a standard, reliable method for the laboratory-scale synthesis of the title compound.

PART A: Nitration of 2,3-Dihydrobenzofuran

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice-water bath.

-

Substrate Addition: Slowly add 2,3-dihydrobenzofuran (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

-

Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) in situ is the key to this electrophilic substitution.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-2,3-dihydrobenzofuran, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

PART B: Reduction of 4-Nitro-2,3-dihydrobenzofuran

-

Catalyst Setup: To a hydrogenation vessel, add the synthesized 4-nitro-2,3-dihydrobenzofuran (1 equivalent) and a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature. The palladium surface is critical for adsorbing both hydrogen and the nitro group, facilitating the reduction.[4][5][6]

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.

-

Filtration and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography to yield the final product with high purity.

Core Synthetic Applications and Reaction Chemistry

The synthetic utility of this compound stems from the reactivity of its primary amine. This group serves as a potent nucleophile and a versatile anchor for building molecular complexity.

Caption: Key reaction pathways of this compound.

Amide and Sulfonamide Formation

The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides is one of the most fundamental transformations. This is often done in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or sulfonic acid byproduct. These reactions are typically high-yielding and form stable amide or sulfonamide bonds, which are prevalent in many pharmaceutical agents due to their ability to act as hydrogen bond donors and acceptors.

N-Alkylation and N-Arylation

-

N-Alkylation: Can be achieved via classical Sₙ2 reactions with alkyl halides. However, this method can suffer from over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), offers a more controlled route to secondary and tertiary amines.

-

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds with aryl halides or triflates, enabling the synthesis of complex diaryl amines.

Application in Medicinal Chemistry: Case Studies

The 2,3-dihydrobenzofuran scaffold is recognized for its potential in developing inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammation and cancer.[1] While specific drugs derived directly from the 4-amino version are often proprietary, its structural motifs are found in various research compounds.